![molecular formula C16H16O5 B14589817 6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid CAS No. 61440-97-9](/img/structure/B14589817.png)
6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of hydroxymethyl and dimethoxy groups attached to a biphenyl core, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the biphenyl core through a Suzuki coupling reaction. This is followed by the introduction of hydroxymethyl and dimethoxy groups via selective functional group transformations. The final step involves the oxidation of the hydroxymethyl group to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Formation of 6’-(Carboxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The biphenyl core provides a rigid framework that can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-3-carboxylic acid
- 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-4-carboxylic acid
- 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-5-carboxylic acid
Comparison: While these compounds share a similar biphenyl core and functional groups, the position of the carboxylic acid group can significantly influence their chemical reactivity and biological activity. The unique positioning of the carboxylic acid group in 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid provides distinct steric and electronic properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
61440-97-9 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
2-[6-(hydroxymethyl)-2,3-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C16H16O5/c1-20-13-8-7-10(9-17)14(15(13)21-2)11-5-3-4-6-12(11)16(18)19/h3-8,17H,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ACKVHPWUBJHKSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CO)C2=CC=CC=C2C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


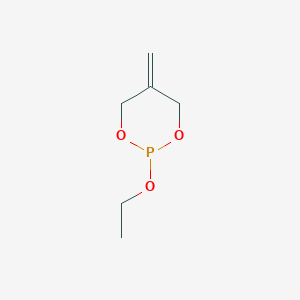
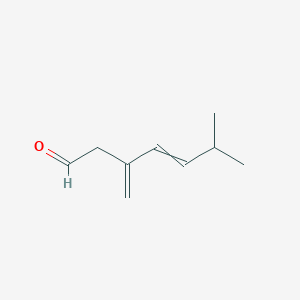

propanedioate](/img/structure/B14589763.png)
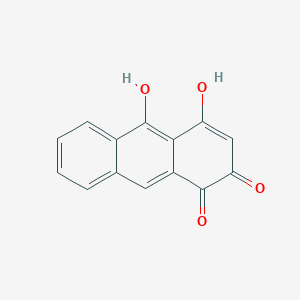
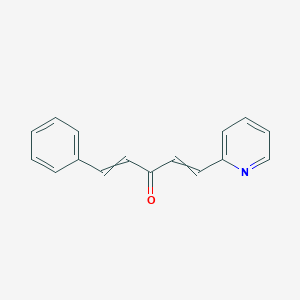
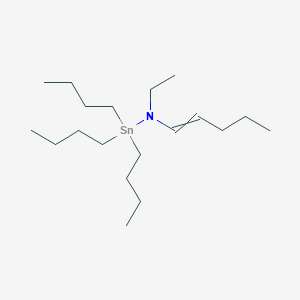

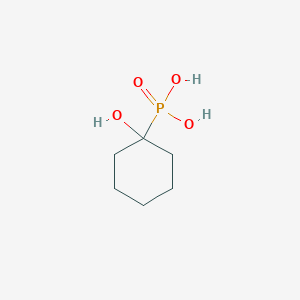
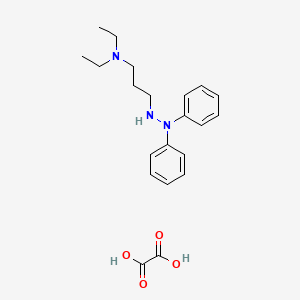
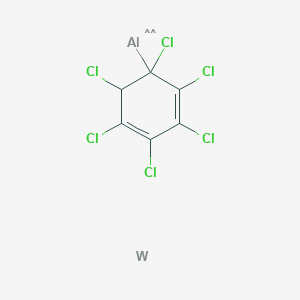
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
